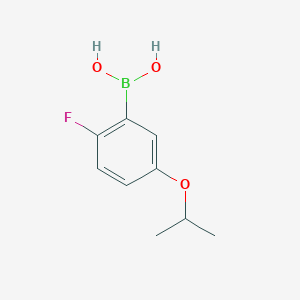

2-Fluoro-5-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality 2-Fluoro-5-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBGLDYEUYTUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584483 | |

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-30-2 | |

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid

CAS Number: 849062-30-2

This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropoxyphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Chemical Properties and Data

2-Fluoro-5-isopropoxyphenylboronic acid, with the IUPAC name (2-Fluoro-5-isopropoxyphenyl)boronic acid, is a fluorinated arylboronic acid. The presence of a fluorine atom and an isopropoxy group on the phenyl ring imparts unique electronic properties and steric hindrance, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of 2-Fluoro-5-isopropoxyphenylboronic acid

| Property | Value |

| CAS Number | 849062-30-2 |

| Molecular Formula | C₉H₁₂BFO₃ |

| Molecular Weight | 198.00 g/mol |

| IUPAC Name | (2-Fluoro-5-isopropoxyphenyl)boronic acid |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in organic solvents like methanol, THF, and DMSO |

Synthesis and Purification

The synthesis of 2-Fluoro-5-isopropoxyphenylboronic acid typically involves a multi-step process starting from a readily available fluorinated aromatic compound. A general synthetic pathway is outlined below.

General Synthesis Workflow

The logical progression for the synthesis of arylboronic acids often involves the formation of an organometallic intermediate followed by quenching with a boron-containing electrophile.

Caption: General workflow for the synthesis of 2-Fluoro-5-isopropoxyphenylboronic acid.

Detailed Experimental Protocol for Synthesis

This protocol is a representative example for the synthesis of a structurally similar fluorinated phenylboronic acid and can be adapted for 2-Fluoro-5-isopropoxyphenylboronic acid.

Materials:

-

1-Bromo-4-fluoro-2-isopropoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Dissolve 1-bromo-4-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-Fluoro-5-isopropoxyphenylboronic acid can be purified by recrystallization or slurry in a suitable solvent system.

Procedure:

-

Suspend the crude product in a minimal amount of a non-polar solvent like hexanes.

-

Stir the suspension vigorously for several hours at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold hexanes.

-

Dry the purified product under vacuum to yield 2-Fluoro-5-isopropoxyphenylboronic acid as a crystalline solid.

Applications in Medicinal Chemistry

2-Fluoro-5-isopropoxyphenylboronic acid is a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in many biologically active compounds.

A Technical Guide to the Physical Properties of 2-Fluoro-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical properties of 2-Fluoro-5-isopropoxyphenylboronic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also includes information on related compounds and general methodologies relevant to this class of molecules.

Core Physical Properties

The physical properties of 2-Fluoro-5-isopropoxyphenylboronic acid are crucial for its application in synthesis, particularly in the context of drug discovery and development where it serves as a valuable building block. The table below summarizes the available data.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂BFO₃ | P&S Chemicals[1] |

| IUPAC Name | (2-fluoro-5-propan-2-yloxyphenyl)boronic acid | P&S Chemicals[1] |

| CAS Number | 849062-30-2 | Alchem Pharmtech[2] |

| Molecular Weight | 198.00 g/mol | Calculated |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic and Analytical Characterization

While specific spectra for 2-Fluoro-5-isopropoxyphenylboronic acid are not publicly available, the following analytical techniques are standard for the characterization of phenylboronic acids and would be essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would provide detailed structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: Would identify characteristic functional groups present in the molecule.

-

Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and other elements.

Experimental Protocols: A Representative Application in Suzuki-Miyaura Coupling

Phenylboronic acids, particularly those containing fluorine, are pivotal reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a fundamental tool in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates. The fluorine atom can enhance metabolic stability and binding affinity.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, a primary application for 2-Fluoro-5-isopropoxyphenylboronic acid.

Reaction:

Where Ar-X is an aryl or heteroaryl halide, and (HO)₂B-Ar' is the boronic acid (in this case, 2-Fluoro-5-isopropoxyphenylboronic acid).

Materials:

-

2-Fluoro-5-isopropoxyphenylboronic acid

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), 2-Fluoro-5-isopropoxyphenylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

-

Solvent Addition: Degassed solvent is added via syringe.

-

Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol serves as a general guideline. The optimal conditions, including the choice of catalyst, base, solvent, and temperature, may vary depending on the specific substrates used.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow where a fluorinated phenylboronic acid, such as the topic compound, is utilized in a drug discovery program.

This diagram outlines the progression from the initial coupling reaction to the identification of a potential drug candidate. The iterative nature of the process is highlighted by the feedback loop from SAR studies back to the synthesis of new analogs.

Conclusion

2-Fluoro-5-isopropoxyphenylboronic acid is a valuable building block for organic synthesis, particularly in the development of novel pharmaceutical agents. While specific experimental data on its physical properties are limited, its utility in robust chemical transformations like the Suzuki-Miyaura coupling is well-established for analogous compounds. The provided information and generalized protocols are intended to support researchers in the effective application of this and similar reagents in their scientific endeavors. It is strongly recommended that key physical properties be determined experimentally to ensure accuracy and reproducibility in research and development settings.

References

Technical Guide: 2-Fluoro-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-isopropoxyphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical properties, experimental protocols for its application in cross-coupling reactions, and its potential role in the development of novel therapeutics.

Core Compound Properties

2-Fluoro-5-isopropoxyphenylboronic acid is a member of the arylboronic acid family, which are instrumental reagents in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom and an isopropoxy group on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules synthesized from this intermediate.

| Property | Value | Source |

| IUPAC Name | (2-fluoro-5-propan-2-yloxyphenyl)boronic acid | [1] |

| Molecular Formula | C9H12BFO3 | [1] |

| Molecular Weight | 198.00 g/mol | Calculated |

| Synonyms | (2-fluoro-5-isopropoxy-phenyl)boronic acid | [1] |

Suzuki-Miyaura Cross-Coupling Protocol

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the coupling of an aryl halide with 2-Fluoro-5-isopropoxyphenylboronic acid. It is important to note that the reaction conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates.

Materials:

-

2-Fluoro-5-isopropoxyphenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), 2-Fluoro-5-isopropoxyphenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed anhydrous solvent via a syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Signaling Pathways

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. Boronic acids themselves are a key pharmacophore in several FDA-approved drugs, often targeting serine proteases through the formation of a reversible covalent bond with the catalytic serine residue.

Compounds synthesized using 2-Fluoro-5-isopropoxyphenylboronic acid as a scaffold could potentially be developed as inhibitors of various serine proteases. For instance, the proteasome, a key regulator of protein homeostasis, is a validated target in cancer therapy, and its chymotrypsin-like activity is mediated by a threonine residue, which can be targeted by boronic acid-containing inhibitors.

The diagram below illustrates a hypothetical signaling pathway where a drug candidate derived from 2-Fluoro-5-isopropoxyphenylboronic acid inhibits a serine protease, leading to the accumulation of a substrate protein that, in turn, induces apoptosis.

Caption: Hypothetical signaling pathway of a boronic acid-based serine protease inhibitor.

References

An In-depth Technical Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid and its Analogue

Disclaimer: This technical guide addresses the structure, synthesis, and applications of fluorinated isopropoxyphenylboronic acids. Due to the limited availability of specific experimental data and a consistent CAS number for 2-Fluoro-5-isopropoxyphenylboronic acid in publicly accessible databases and scientific literature, this document will focus on its close structural isomer, 5-Fluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-94-5) , as a representative analogue. The methodologies and applications described herein are based on established principles for this class of compounds and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The incorporation of fluorine atoms and ether functionalities into the phenylboronic acid scaffold can significantly modulate the electronic properties, metabolic stability, and binding affinity of resulting molecules, making them valuable building blocks in medicinal chemistry and materials science. This guide provides a detailed overview of the synthesis, properties, and applications of 5-Fluoro-2-isopropoxyphenylboronic acid as a representative of this important class of reagents.

Physicochemical Properties

The physicochemical properties of 5-Fluoro-2-isopropoxyphenylboronic acid are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and for understanding the compound's behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 1451390-94-5 | [1] |

| Molecular Formula | C₉H₁₂BFO₃ | [2] |

| Molecular Weight | 198.00 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 80-90 °C | [2] |

| IUPAC Name | (5-Fluoro-2-isopropoxyphenyl)boronic acid | [1] |

Synthesis and Experimental Protocols

The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. Below is a representative protocol for the synthesis of a fluorinated phenylboronic acid from a bromo-fluoro-isopropoxybenzene precursor.

General Synthesis of Fluorinated Phenylboronic Acids

A general workflow for the synthesis of arylboronic acids is depicted below. This multi-step process is fundamental in synthetic organic chemistry.

Caption: General workflow for the synthesis of arylboronic acids.

Representative Experimental Protocol for Synthesis

This protocol describes a general method for preparing a fluorinated phenylboronic acid from the corresponding aryl bromide.

Materials:

-

2-Bromo-4-fluoro-1-isopropoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-bromo-4-fluoro-1-isopropoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-fluoro-2-isopropoxyphenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

5-Fluoro-2-isopropoxyphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The fluorine and isopropoxy substituents can influence the reactivity and the properties of the final products.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4][5]

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-fluoro-2-isopropoxyphenylboronic acid with an aryl bromide.

Materials:

-

5-Fluoro-2-isopropoxyphenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add 5-fluoro-2-isopropoxyphenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their significant potential in drug discovery.[6][7][8][9] Their ability to form reversible covalent bonds with biological targets, such as serine proteases, makes them attractive pharmacophores.[10] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The isopropoxy group can provide steric bulk and influence lipophilicity, which are important parameters for drug design.

The general workflow for utilizing a boronic acid building block in a drug discovery program is outlined below.

Caption: A simplified workflow illustrating the role of boronic acids in drug discovery.

Safety Information

While specific safety data for 5-fluoro-2-isopropoxyphenylboronic acid is limited, general precautions for handling arylboronic acids should be followed. These compounds are typically solids that can be irritating to the eyes, skin, and respiratory system.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2]

References

- 1. parchem.com [parchem.com]

- 2. manuals.plus [manuals.plus]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-fluoro-5-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details two primary, robust methodologies for its preparation, starting from the commercially available precursor, 4-bromo-1-fluoro-2-isopropoxybenzene. The protocols provided are based on established chemical literature for analogous transformations and are intended to serve as a detailed guide for laboratory synthesis.

Introduction

2-Fluoro-5-isopropoxyphenylboronic acid is an important reagent in organic synthesis, most notably for its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The presence of a fluorine atom and an isopropoxy group can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this boronic acid a key intermediate in the development of novel pharmaceuticals and functional materials. This guide outlines two effective synthetic pathways: a lithiation-borylation sequence and a palladium-catalyzed Miyaura borylation.

Synthesis Route Overview

The synthesis of 2-fluoro-5-isopropoxyphenylboronic acid is most efficiently achieved from 4-bromo-1-fluoro-2-isopropoxybenzene. This starting material is readily accessible and provides a direct precursor for the introduction of the boronic acid functionality at the desired position. The two recommended synthetic strategies are depicted below:

Caption: Overview of the two primary synthetic routes to 2-Fluoro-5-isopropoxyphenylboronic acid.

Experimental Protocols

Route 1: Synthesis via Lithiation-Borylation

This classic method involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis. It is a reliable method that generally provides good yields.

Experimental Workflow:

Caption: Step-by-step workflow for the lithiation-borylation synthesis route.

Detailed Methodology:

A solution of 4-bromo-1-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange. In a separate flask, a solution of triisopropyl borate (1.2 eq) in anhydrous THF is cooled to -78 °C. The freshly prepared aryllithium solution is then transferred to the triisopropyl borate solution via cannula. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of 2M aqueous hydrochloric acid and stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 2-fluoro-5-isopropoxyphenylboronic acid.

Route 2: Synthesis via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers a milder alternative to the lithiation route and often exhibits broader functional group tolerance.[1][2][3]

Experimental Workflow:

Caption: Step-by-step workflow for the Miyaura borylation synthesis route.

Detailed Methodology:

To a reaction vessel are added 4-bromo-1-fluoro-2-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base, typically potassium acetate (KOAc, 3.0 eq). The solids are suspended in an anhydrous, degassed solvent such as dioxane or toluene. The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting pinacol boronate ester can often be used directly in subsequent reactions or can be hydrolyzed to the boronic acid. For hydrolysis, the crude ester is dissolved in a solvent mixture such as acetone/water and treated with an acid (e.g., HCl) and stirred until the conversion is complete. The product is then extracted with an organic solvent, washed, dried, and purified as described in Route 1.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 2-fluoro-5-isopropoxyphenylboronic acid. The data is representative of analogous reactions found in the chemical literature.

Table 1: Comparison of Synthetic Routes

| Parameter | Route 1: Lithiation-Borylation | Route 2: Miyaura Borylation |

| Starting Material | 4-bromo-1-fluoro-2-isopropoxybenzene | 4-bromo-1-fluoro-2-isopropoxybenzene |

| Key Reagents | n-BuLi, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst, Base |

| Reaction Temperature | -78 °C to Room Temperature | 80-100 °C |

| Typical Reaction Time | 12-18 hours | 12-24 hours |

| Functional Group Tolerance | Moderate (sensitive to strong bases) | High |

| Typical Yield | 70-85% | 75-90% |

| Purification Method | Recrystallization or Chromatography | Chromatography or Recrystallization |

Table 2: Reagent Quantities and Roles

| Reagent | Route 1: Lithiation-Borylation | Route 2: Miyaura Borylation | Role |

| 4-bromo-1-fluoro-2-isopropoxybenzene | 1.0 eq | 1.0 eq | Substrate |

| n-Butyllithium (n-BuLi) | 1.1 eq | - | Lithiating agent |

| Triisopropyl borate | 1.2 eq | - | Boron source |

| Bis(pinacolato)diboron (B2pin2) | - | 1.1 eq | Boron source |

| Pd(dppf)Cl2 | - | 0.03 eq | Catalyst |

| Potassium Acetate (KOAc) | - | 3.0 eq | Base |

| Tetrahydrofuran (THF) | Solvent | - | Solvent |

| Dioxane/Toluene | - | Solvent | Solvent |

| Aqueous HCl | Reagent | Reagent | Hydrolysis/Workup |

Conclusion

This guide provides two robust and well-documented synthetic routes for the preparation of 2-fluoro-5-isopropoxyphenylboronic acid. The choice between the lithiation-borylation and the Miyaura borylation protocols will depend on the specific requirements of the researcher, including available equipment, desired scale, and the presence of other functional groups in more complex substrates. Both methods are high-yielding and provide access to this important synthetic intermediate. The detailed experimental protocols and workflows are designed to facilitate the successful synthesis of 2-fluoro-5-isopropoxyphenylboronic acid in a laboratory setting.

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative solubility data for 2-Fluoro-5-isopropoxyphenylboronic acid is limited in publicly available literature. This guide provides solubility data for structurally related phenylboronic acids to offer valuable comparative insights, alongside detailed experimental protocols for determining the solubility of the title compound.

Introduction

2-Fluoro-5-isopropoxyphenylboronic acid is an organic compound that serves as a critical building block in synthetic organic chemistry. Its utility is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The electronic properties conferred by the fluorine and isopropoxy substituents make it a valuable reagent in the development of pharmaceuticals and advanced materials. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of Structurally Related Boronic Acids

Qualitative Solubility:

Generally, boronic acids are more soluble in polar solvents. The boronic acid moiety can participate in hydrogen bonding, which enhances solubility in protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Generally soluble due to strong hydrogen bonding interactions.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Solubility can range from moderate to high as these solvents can solvate the polar functional groups.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Typically sparingly soluble to insoluble.[1]

Quantitative Solubility Data for Analogous Compounds:

The following table summarizes experimentally determined solubility data for phenylboronic acid and its derivatives in various organic solvents. This data can serve as a proxy for estimating the solubility behavior of 2-Fluoro-5-isopropoxyphenylboronic acid.

| Compound | Solvent | Solubility | Method |

| Phenylboronic Acid | Chloroform | Moderate | Dynamic Method |

| 3-Pentanone | High | Dynamic Method | |

| Acetone | High | Dynamic Method | |

| Dipropyl Ether | High | Dynamic Method | |

| Methylcyclohexane | Very Low | Dynamic Method | |

| Phenylboronic Acid Pinacol Ester | Chloroform | High | Dynamic Method |

| 3-Pentanone | - | Dynamic Method | |

| Acetone | - | Dynamic Method | |

| Dipropyl Ether | - | Dynamic Method | |

| Methylcyclohexane | Low | Dynamic Method | |

| Phenylboronic Acid Azaester | Chloroform | Very Good | Dynamic Method |

| 3-Pentanone | Good | Dynamic Method | |

| Acetone | - | Dynamic Method | |

| Dipropyl Ether | Low | Dynamic Method | |

| Methylcyclohexane | Low | Dynamic Method |

Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters in organic solvents.[2][3]

Experimental Protocols for Solubility Determination

For precise solubility data, experimental determination is recommended. The following are two standard and widely accepted methods.

1. Dynamic (or Synthetic) Method

This method involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.[4]

Methodology:

-

Sample Preparation: Accurately weigh the boronic acid and the chosen solvent to prepare a sample of known composition in a jacketed glass vessel.[4]

-

Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.2 K/min) with vigorous stirring to ensure homogeneity.[4]

-

Equilibrium Point Determination: Record the temperature at which the solution's turbidity completely disappears. This temperature represents the solid-liquid equilibrium point for that specific mole fraction.[4]

-

Data Compilation: Repeat the procedure with different compositions to construct a solubility curve (solubility vs. temperature).

2. Shake-Flask Method

This protocol is a standard for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]

Methodology:

-

Sample Preparation: Add an excess amount of the solid boronic acid to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or separate the saturated solution from the excess solid by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the boronic acid in the clear, saturated solution using a validated analytical technique, such as HPLC-UV.[1]

Key Applications and Relevant Pathways

Phenylboronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura reaction, a key application for boronic acids like 2-Fluoro-5-isopropoxyphenylboronic acid.[4]

Experimental and Logical Workflows

Workflow for Solubility Determination by the Dynamic Method

The following diagram outlines the experimental workflow for determining the solubility of a compound using the dynamic method.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-5-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Fluoro-5-isopropoxyphenylboronic acid. This document outlines a standard experimental protocol for acquiring the spectrum, presents a comprehensive table of predicted chemical shifts with justifications based on analogous compounds, and includes visualizations to illustrate the molecular structure and proton environments. This guide is intended to support researchers in identifying and characterizing this compound in various experimental settings.

Predicted ¹H NMR Spectral Data

Due to the limited availability of a directly published ¹H NMR spectrum for 2-Fluoro-5-isopropoxyphenylboronic acid, the following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the analysis of structurally similar compounds, including 2-fluoroacetophenone and 2-fluorophenylboronic acid, and general principles of NMR spectroscopy. The proposed solvent for this analysis is Deuterated Chloroform (CDCl₃), with Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| H-3 | 7.60 - 7.75 | dd | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0 | Ortho to the boronic acid group and meta to the fluorine, expected to be in the downfield aromatic region. |

| H-4 | 7.05 - 7.20 | t | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 8.5 | Ortho to the fluorine and meta to the isopropoxy group, shows characteristic triplet splitting. |

| H-6 | 6.80 - 6.95 | dd | J(H6-H4) ≈ 8.5, J(H6-F) ≈ 2.5 | Ortho to the isopropoxy group and meta to the boronic acid, expected to be the most upfield of the aromatic protons. |

| -CH(CH₃)₂ | 4.50 - 4.70 | sept | J ≈ 6.0 | Methine proton of the isopropoxy group, deshielded by the adjacent oxygen atom. |

| -CH(CH₃)₂ | 1.30 - 1.45 | d | J ≈ 6.0 | Methyl protons of the isopropoxy group, appearing as a characteristic doublet. |

| -B(OH)₂ | 5.00 - 6.50 | br s | N/A | Boronic acid protons are often broad and their chemical shift is highly dependent on concentration and solvent. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standardized methodology for obtaining a high-quality ¹H NMR spectrum of 2-Fluoro-5-isopropoxyphenylboronic acid.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Fluoro-5-isopropoxyphenylboronic acid.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Solubilization: Gently agitate the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication can be employed. Boronic acids have a tendency to form oligomers, which can lead to broad signals. If this is observed, running the NMR in d₄-methanol may provide a sharper spectrum.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 2-Fluoro-5-isopropoxyphenylboronic acid.

Caption: Experimental workflow for ¹H NMR analysis.

An In-depth Technical Guide to 5-Fluoro-2-isopropoxyphenylboronic Acid for Researchers and Drug Development Professionals

An important note on chemical nomenclature: Initial searches for "2-Fluoro-5-isopropoxyphenylboronic acid" revealed ambiguity, with some suppliers listing the compound but without a registered CAS number. This suggests it is not a widely available or consistently cataloged chemical. However, the isomeric compound, 5-Fluoro-2-isopropoxyphenylboronic acid (CAS: 480438-63-9) , is well-documented and commercially available from numerous suppliers. This guide will therefore focus on this specific, verifiable chemical entity.

Introduction

5-Fluoro-2-isopropoxyphenylboronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This, combined with the versatility of the boronic acid moiety for cross-coupling reactions, makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3] This technical guide provides a comprehensive overview of its suppliers, physicochemical properties, synthesis, key applications, and detailed experimental protocols.

Chemical Properties and Data

A summary of the key physical and chemical properties of 5-Fluoro-2-isopropoxyphenylboronic acid is presented below.

| Property | Value | Reference(s) |

| CAS Number | 480438-63-9 | [4][5][6][7] |

| Molecular Formula | C9H12BFO3 | [4][5][8] |

| Molecular Weight | 198.00 g/mol | [4][6][8] |

| IUPAC Name | (5-fluoro-2-isopropoxyphenyl)boronic acid | [5] |

| Appearance | Solid | [4] |

| Melting Point | 79-90 °C | [4] |

| Boiling Point | 347 °C at 760 mmHg | [8] |

| Density | 1.17 g/cm³ | [8] |

| Storage Conditions | Store at room temperature in an inert atmosphere. Some suppliers recommend storage at -20°C. | [4][6] |

Spectroscopic Data

Suppliers

5-Fluoro-2-isopropoxyphenylboronic acid is available from a variety of chemical suppliers specializing in research and development compounds. A selection of suppliers is listed below:

| Supplier | Website |

| Combi-Blocks, Inc. | combi-blocks.com |

| P&S Chemicals | pandschemicals.com |

| BLD Pharm | bldpharm.com |

| Chemsrc | chemsrc.com |

| Henan Coreychem | coreychem.com |

| abcr GmbH | abcr.de |

| Parchem | parchem.com |

Synthesis Protocol

A general and widely used method for the synthesis of arylboronic acids is the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. The following is a representative protocol for the synthesis of a fluorinated phenylboronic acid, which can be adapted for 5-Fluoro-2-isopropoxyphenylboronic acid.

Synthesis of a Fluorinated Phenylboronic Acid

References

- 1. Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. manuals.plus [manuals.plus]

- 5. pschemicals.com [pschemicals.com]

- 6. 480438-63-9|(5-Fluoro-2-isopropoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. CAS#:480438-63-9 | (5-FLUORO-2-ISOPROPOXYPHENYL)BORONIC ACID | Chemsrc [chemsrc.com]

- 8. (5-fluoro-2-propan-2-yloxyphenyl)boronic acid, CasNo.480438-63-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 9. 5-FLUORO-2-ISOPROPOXYPHENYLBORONIC ACID(480438-63-9) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to 2-Fluoro-5-isopropoxyphenylboronic Acid: From Commercial Availability to Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][3] Boronic acids, on the other hand, are exceptionally versatile synthetic intermediates, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the efficient construction of carbon-carbon bonds.[4][5]

2-Fluoro-5-isopropoxyphenylboronic acid (CAS No. 849062-30-2) is a prime exemplar of a building block that synergistically combines these advantageous features. Its unique substitution pattern—a fluorine atom ortho to the boronic acid and an isopropoxy group para to the fluorine—offers a nuanced tool for medicinal chemists to modulate key drug-like properties. This guide provides a comprehensive overview of the commercial availability of this reagent, a detailed examination of its synthesis, and a practical look into its application in drug discovery, with a focus on the underlying chemical principles that drive its utility.

Commercial Availability and Procurement

2-Fluoro-5-isopropoxyphenylboronic acid is readily available from a variety of commercial suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, availability, and cost. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | - | ≥95% | Varies |

| Combi-Blocks | - | >97% | Grams to Kilograms |

| Alchem Pharmtech | Z-60426 | 95% | 1g, 5g, 25g, 100g |

| Parchem | - | Not specified | Bulk, FCL/TL/ISO Tank, Pallet, Drum, R&D/Pilot |

This table is for illustrative purposes; specific product numbers, availability, and pricing should be confirmed with the respective suppliers.

Synthesis of 2-Fluoro-5-isopropoxyphenylboronic Acid: A Mechanistic Approach

While several synthetic routes to arylboronic acids exist, a common and effective method for preparing 2-Fluoro-5-isopropoxyphenylboronic acid involves a directed ortho-metalation (DoM) approach, specifically lithiation followed by borylation. This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization. A representative synthetic protocol, adapted from established procedures for analogous fluorinated phenylboronic acids, is detailed below.[6][7][8][9]

Experimental Protocol: Synthesis via Lithiation-Borylation

Starting Material: 1-Fluoro-4-isopropoxybenzene

Reaction Scheme:

Caption: Synthetic workflow for 2-Fluoro-5-isopropoxyphenylboronic acid.

Materials:

-

1-Fluoro-4-isopropoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (B(O-iPr)3)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-Fluoro-4-isopropoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The fluorine atom directs the deprotonation to the ortho position.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.

-

Workup and Quenching: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, and the mixture is stirred for 1 hour. The resulting biphasic mixture is transferred to a separatory funnel.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield 2-Fluoro-5-isopropoxyphenylboronic acid as a solid.

Trustworthiness of the Protocol: This protocol is based on well-established organometallic transformations. The low-temperature conditions are critical to ensure the stability of the lithiated intermediate and prevent side reactions. The acidic workup is necessary to hydrolyze the borate ester to the desired boronic acid.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of 2-Fluoro-5-isopropoxyphenylboronic acid in drug discovery is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in many drug molecules.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience in Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For coupling with 2-Fluoro-5-isopropoxyphenylboronic acid, catalysts with electron-rich and bulky phosphine ligands, such as Pd(PPh3)4 or those generated in situ from a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition and reductive elimination steps.

-

Base Selection: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). The choice of base can influence the reaction rate and the extent of side reactions such as protodeboronation.

-

Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Exemplary Application: Synthesis of a Kinase Inhibitor Scaffold

The 2-fluoro-5-isopropoxyphenyl moiety is a valuable pharmacophore in the design of various therapeutic agents, including kinase inhibitors. The fluorine atom can form favorable interactions with the protein target, while the isopropoxy group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Hypothetical Reaction Workflow:

Caption: Workflow for the synthesis of a biaryl kinase inhibitor scaffold.

This workflow illustrates the coupling of 2-Fluoro-5-isopropoxyphenylboronic acid with a heteroaryl halide to generate a biaryl scaffold. This core structure can then be further elaborated to produce a library of potential kinase inhibitors for screening.

Conclusion

2-Fluoro-5-isopropoxyphenylboronic acid is a commercially accessible and highly valuable building block for drug discovery and development. Its unique combination of a fluorine atom and a boronic acid moiety provides medicinal chemists with a powerful tool for the synthesis of novel and effective therapeutic agents. A thorough understanding of its synthesis, particularly through methods like lithiation-borylation, and its application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the pursuit of new medicines.

References

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 9. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth overview of the core principles, key reaction types, and detailed experimental protocols for these transformative catalytic processes.

The Core of Palladium Catalysis: The Catalytic Cycle

The power of palladium-catalyzed cross-coupling reactions lies in a general, repeating catalytic cycle that facilitates the coupling of two different organic fragments. This cycle typically involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This process oxidizes the palladium to a Pd(II) species. The reactivity of the organic halide generally follows the trend: I > Br > OTf >> Cl.[3]

-

Transmetalation: In this step, an organometallic reagent transfers its organic group to the palladium center, displacing the halide. This step is characteristic of coupling reactions like the Suzuki, Stille, and Negishi reactions. For the Heck reaction, this step is replaced by migratory insertion of an olefin.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Key Palladium-Catalyzed Cross-Coupling Reactions

Several named reactions fall under the umbrella of palladium-catalyzed cross-couplings, each distinguished by the nature of the organometallic coupling partner. The most prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, the commercial availability and low toxicity of the boronic acid reagents, and its exceptional tolerance of a wide range of functional groups.[1] It facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.

Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/Acetone | 35 | 0.5 | 98 |

Experimental Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

-

Materials:

-

4-Bromotoluene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 2-24 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] A key feature of the Heck reaction is that it does not require a stoichiometric organometallic reagent, instead relying on the direct reaction of the palladium intermediate with the alkene.

Quantitative Data for Heck Reaction

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 95 |

| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMA | 135 | 24 | 85 |

| 4-Iodoanisole | Styrene | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | NMP | 120 | 6 | 90 |

| Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]₂ (1) | - | K₂CO₃ | DMF | 70 | 2 | 75 |

Experimental Protocol: Synthesis of (E)-Stilbene via Heck Reaction

This protocol outlines the coupling of iodobenzene with styrene.

-

Materials:

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)

-

Triphenylphosphine (PPh₃; 0.02 mmol, 2 mol%)

-

Triethylamine (Et₃N; 1.5 mmol, 1.5 equiv)

-

N,N-Dimethylformamide (DMF; 5 mL)

-

-

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF, followed by iodobenzene, styrene, and triethylamine via syringe.

-

Heat the reaction mixture in an oil bath at 100 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

The Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6]

Quantitative Data for Sonogashira Coupling

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 98 |

| 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ (1) | CuI (2) | Diisopropylamine | Toluene | 50 | 12 | 91 |

| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N | DMF | 80 | 3 | 94 |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |

Experimental Protocol: Synthesis of Diphenylacetylene via Sonogashira Coupling

This protocol details the coupling of iodobenzene with phenylacetylene.

-

Materials:

-

Iodobenzene (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI; 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N; 5 mL)

-

Tetrahydrofuran (THF; 10 mL)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add THF and triethylamine, and stir the mixture for 10 minutes.

-

Add iodobenzene and phenylacetylene to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, offering unparalleled efficiency and versatility in the construction of complex molecular architectures. A thorough understanding of the underlying catalytic cycles, the nuances of each named reaction, and the practical aspects of experimental execution is paramount for researchers in both academic and industrial settings. The protocols and data presented in this guide serve as a foundational resource for the successful application and optimization of these powerful synthetic transformations in drug discovery and development.

References

Methodological & Application

Application of 2-Fluoro-5-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 2-Fluoro-5-isopropoxyphenylboronic acid emerges as a valuable building block in the synthesis of complex organic molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of the 2-fluoro-5-isopropoxyphenyl moiety can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable fragment in the design of novel therapeutic agents.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. While specific documented applications detailing the use of 2-Fluoro-5-isopropoxyphenylboronic acid are not extensively available in public literature, its structural features suggest its utility in creating a diverse range of biaryl and heteroaryl compounds. The presence of a fluorine atom ortho to the boronic acid group can present unique challenges, such as a tendency for protodeboronation, necessitating careful optimization of reaction conditions.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Drawing from established procedures for structurally similar fluorinated phenylboronic acids, the following protocols can serve as a starting point for the Suzuki-Miyaura coupling of 2-Fluoro-5-isopropoxyphenylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.

General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the coupling of 2-Fluoro-5-isopropoxyphenylboronic acid with various aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

2-Fluoro-5-isopropoxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 2-Fluoro-5-isopropoxyphenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems and potentially higher temperatures.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

2-Fluoro-5-isopropoxyphenylboronic acid (1.5 mmol, 1.5 equiv)

-

Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, 2-Fluoro-5-isopropoxyphenylboronic acid, base, palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add the anhydrous solvent to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure biaryl product.

Data Presentation

| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |

| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 98 |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 92 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 90 |

Note: The table summarizes data from various sources for an analogous compound, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction.

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction, from setup to product isolation, is depicted below.

Conclusion

2-Fluoro-5-isopropoxyphenylboronic acid represents a promising reagent for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific, quantitative data for its use in Suzuki-Miyaura coupling is limited in the current literature, the general protocols and principles outlined here for analogous fluorinated boronic acids provide a solid foundation for researchers to develop and optimize their synthetic routes. Careful consideration of the catalyst system and reaction conditions will be paramount to successfully employing this valuable building block and mitigating potential side reactions like protodeboronation.

References

Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-5-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. 2-Fluoro-5-isopropoxyphenylboronic acid is a valuable building block, incorporating a fluorine atom and an isopropoxy group, which can significantly influence the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.

However, the presence of an ortho-fluoro substituent on the boronic acid presents a significant challenge: a heightened propensity for protodeboronation. This undesired side reaction, where the boronic acid moiety is replaced by a hydrogen atom, is often accelerated under the basic conditions typically required for the Suzuki coupling. Consequently, the development of robust and optimized protocols is crucial to maximize the yield of the desired cross-coupled product while minimizing the formation of byproducts.

These application notes provide detailed protocols and guidance for the successful Suzuki-Miyaura coupling of 2-Fluoro-5-isopropoxyphenylboronic acid with a variety of aryl and heteroaryl halides. The methodologies presented are based on established procedures for structurally similar and challenging ortho-fluorinated arylboronic acids and are intended to serve as a comprehensive starting point for reaction optimization.

Challenges and Considerations

The primary challenge in utilizing 2-Fluoro-5-isopropoxyphenylboronic acid in Suzuki couplings is its susceptibility to protodeboronation. The electron-withdrawing nature of the fluorine atom at the ortho position increases the acidity of the boronic acid, making it more prone to cleavage under basic conditions. To mitigate this, the following factors should be carefully considered:

-

Catalyst and Ligand Selection: The use of highly active palladium catalysts and electron-rich, sterically hindered phosphine ligands is often essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated efficacy in promoting the desired cross-coupling at lower temperatures and shorter reaction times, thereby outcompeting the protodeboronation pathway.

-

Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide or alkoxides.

-

Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times are generally favored to minimize the degradation of the boronic acid. The use of highly efficient catalyst systems can enable reactions to proceed to completion at or near room temperature.

-

Solvent System: The choice of solvent can influence both the solubility of the reactants and the reaction rate. Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene, often in combination with water, are commonly employed. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.